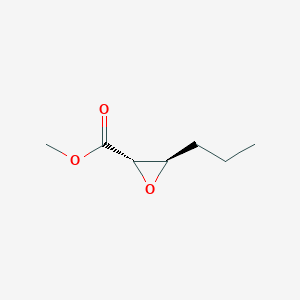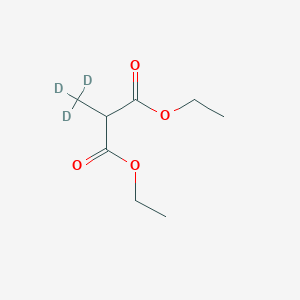![molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4](/img/structure/B22375.png)
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester, commonly known as DTPA-Val, is a chemical compound used in scientific research. It is a prodrug of the amino acid L-valine and is used as a tool for studying the function and regulation of proteins.
Wirkmechanismus
DTPA-Val works by binding to proteins through a process known as covalent modification. The compound reacts with the thiol group on cysteine residues in proteins, forming a stable thioether linkage. This covalent modification can alter the function and activity of the protein, providing insights into its role in cellular processes.
Biochemische Und Physiologische Effekte
DTPA-Val has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, including proteases and kinases, and can also affect the stability and folding of proteins. DTPA-Val has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DTPA-Val is its specificity for cysteine residues in proteins. This allows for targeted covalent modification of specific proteins, providing insights into their function and regulation. However, the use of DTPA-Val can also have limitations. Its covalent modification of proteins can lead to irreversible changes in protein function, making it difficult to study the dynamic regulation of proteins. Additionally, the use of DTPA-Val can be limited by its potential toxicity and off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving DTPA-Val. One area of interest is the development of new methods for the site-specific covalent modification of proteins. This could involve the synthesis of new prodrugs with increased specificity or the development of new chemical methods for modifying proteins. Another area of interest is the use of DTPA-Val in drug discovery. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Finally, there is potential for the use of DTPA-Val in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, where covalent modification of proteins could provide insights into disease mechanisms.
Synthesemethoden
DTPA-Val is synthesized through a multistep process involving the reaction of L-valine with diethyl phosphorochloridate and thioacetic acid. The resulting compound is then treated with diethylamine to form DTPA-Val.
Wissenschaftliche Forschungsanwendungen
DTPA-Val is widely used in scientific research as a tool for studying the function and regulation of proteins. It is commonly used in the field of proteomics to study protein-protein interactions and to identify potential drug targets. DTPA-Val can also be used to study the function of enzymes and to investigate the role of post-translational modifications in protein function.
Eigenschaften
CAS-Nummer |
19700-58-4 |
|---|---|
Produktname |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
Molekularformel |
C13H26NO5PS2 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChI-Schlüssel |
OTIKYPMTUNVZLW-LBPRGKRZSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
Andere CAS-Nummern |
19700-58-4 |
Synonyme |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
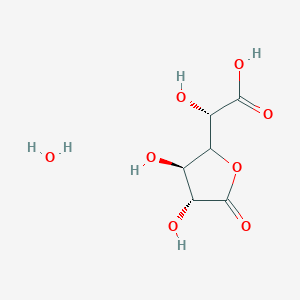
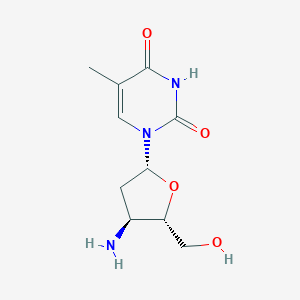
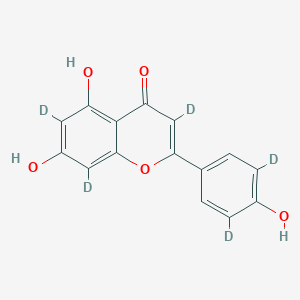
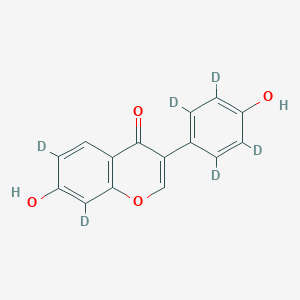
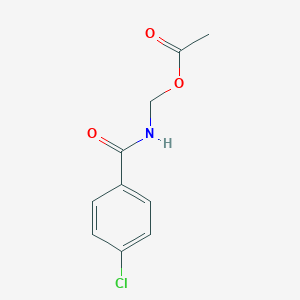

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
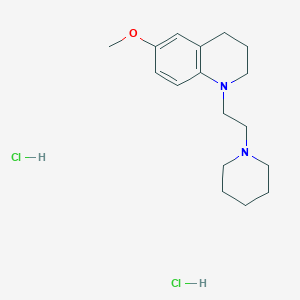
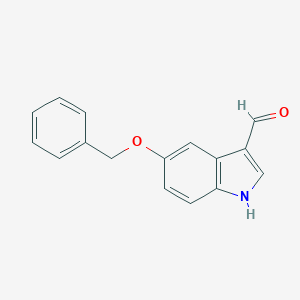
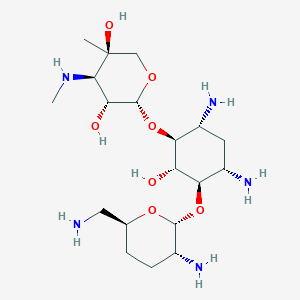
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
